
4-オキソチクロピジン
説明
4-Oxo Ticlopidine is a derivative of Ticlopidine, a well-known antiplatelet agent. The compound has the molecular formula C14H12ClNOS and a molecular weight of 277.77 g/mol
科学的研究の応用
Chemistry
4-Oxo Ticlopidine is utilized as a reference compound in various chemical studies:
- Oxidation Reactions : It serves as a standard for investigating oxidation processes and the synthesis of related derivatives.
- Analytical Chemistry : The compound is pivotal in mass spectrometry and high-performance liquid chromatography (HPLC) for detecting and quantifying Ticlopidine and its metabolites in biological samples.
Biology
In biological research, 4-Oxo Ticlopidine is employed to study:
- Metabolic Pathways : It aids in tracing the metabolic fate of Ticlopidine within biological systems, enhancing our understanding of its pharmacokinetics.
- Platelet Function : The compound's ability to inhibit platelet aggregation is crucial for exploring mechanisms underlying thrombotic events. It blocks the P2Y12 receptor on platelets, preventing ADP-induced activation of the glycoprotein GPIIb/IIIa complex.
Medicine
The pharmacological properties of 4-Oxo Ticlopidine are under investigation for potential therapeutic applications:
- Antiplatelet Therapy : Its role in inhibiting platelet aggregation positions it as a candidate for managing conditions like acute coronary syndrome and preventing strokes .
- Neuroprotection Studies : Preliminary research suggests that 4-Oxo Ticlopidine may have neuroprotective effects, particularly after ischemic events such as strokes.
Industry
In industrial applications, 4-Oxo Ticlopidine is valuable for:
- Drug Development : Its unique chemical properties contribute to the development of new therapeutic agents, particularly those targeting platelet aggregation pathways.
- Quality Control : The compound is used as a reference standard in the pharmaceutical industry to ensure the quality and consistency of drug formulations.
Case Study 1: Pharmacokinetic Studies
A study evaluated the pharmacokinetics of Ticlopidine and its metabolites, including 4-Oxo Ticlopidine. Researchers used deuterated forms to trace metabolic pathways accurately. The findings highlighted significant differences in absorption and distribution profiles between Ticlopidine and its metabolites, emphasizing the importance of 4-Oxo Ticlopidine in understanding these processes.
Case Study 2: Inhibition of Platelet Aggregation
Research demonstrated that 4-Oxo Ticlopidine effectively inhibits platelet aggregation in vitro. This study involved comparing its effects with other antiplatelet agents like Clopidogrel. The results indicated that while Clopidogrel was more potent, 4-Oxo Ticlopidine still plays a significant role in modulating platelet function, providing insights into its potential clinical applications .
Table 1: Comparative Analysis of Antiplatelet Agents
Compound Name | Structure Type | Unique Features |
---|---|---|
Clopidogrel | Thienopyridine | More selective for P2Y12 receptor; fewer side effects |
Prasugrel | Thienopyridine | Rapid conversion to active form; more potent |
Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible antagonist; faster onset of action |
4-Oxo Ticlopidine | Thienopyridine | Specific keto modification enhancing binding affinity |
Table 2: Applications in Different Fields
Field | Application |
---|---|
Chemistry | Reference compound for oxidation studies |
Biology | Tracing metabolic pathways |
Medicine | Potential use in antiplatelet therapy |
Industry | Quality control in pharmaceutical formulations |
作用機序
Target of Action
4-Oxo Ticlopidine, a metabolite of Ticlopidine , primarily targets the adenosine diphosphate (ADP) receptor on the surface of platelets . This receptor plays a crucial role in the activation of the glycoprotein GPIIb/IIIa complex , which is essential for platelet aggregation .
Mode of Action
The active metabolite of Ticlopidine, which is 4-Oxo Ticlopidine, prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . By blocking the ADP receptor, it inhibits the activation of the GPIIb/IIIa receptor, thereby leading to the inhibition of platelet aggregation .
Biochemical Pathways
The action of 4-Oxo Ticlopidine affects the biochemical pathways related to platelet aggregation. It inhibits the amplifying effect of endogenous ADP released from platelet-dense granules . This action disrupts the normal hemostatic pathway, particularly the interaction between the soluble components of hemostasis (activation of coagulation) and the cellular component (platelet reactions) .
Pharmacokinetics
Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in a 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .
Result of Action
The result of 4-Oxo Ticlopidine’s action is the inhibition of platelet aggregation, which is crucial in the prevention of thrombotic strokes . By preventing platelet aggregation, it reduces the risk of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Action Environment
The action, efficacy, and stability of 4-Oxo Ticlopidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The clearance of theophylline and Phenazone (antipyrine) are reduced by Ticlopidine, resulting in increased plasma drug concentrations . In contrast, the plasma concentration of cyclosporin is reduced . Aspirin increases the bleeding time in patients receiving Ticlopidine concurrently, while corticosteroids reduce bleeding time . Therefore, the patient’s medication regimen can significantly influence the action of 4-Oxo Ticlopidine.
生化学分析
Biochemical Properties
4-Oxo Ticlopidine plays a significant role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ADP receptor on the surface of platelets. By inhibiting this receptor, 4-Oxo Ticlopidine prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, 4-Oxo Ticlopidine interacts with cytochrome P450 enzymes, which are involved in its metabolic activation .
Cellular Effects
4-Oxo Ticlopidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects platelet function by inhibiting ADP-induced platelet aggregation, which is crucial for preventing thrombotic events . This inhibition leads to changes in cell signaling pathways that regulate platelet activation and aggregation. Furthermore, 4-Oxo Ticlopidine can impact gene expression by modulating the expression of genes involved in platelet function and coagulation .
Molecular Mechanism
The molecular mechanism of 4-Oxo Ticlopidine involves its conversion to an active metabolite that binds to the ADP receptor on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation . The active metabolite of 4-Oxo Ticlopidine also interacts with cytochrome P450 enzymes, which play a role in its metabolic activation and subsequent inhibition of platelet function . Additionally, 4-Oxo Ticlopidine may influence gene expression by modulating transcription factors involved in platelet activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo Ticlopidine can change over time. The stability and degradation of 4-Oxo Ticlopidine are important factors that influence its long-term effects on cellular function. Studies have shown that repeated administration of ticlopidine, the parent compound, leads to the accumulation of its active metabolite, 4-Oxo Ticlopidine, over time . This accumulation can result in sustained inhibition of platelet function and prolonged bleeding time .
Dosage Effects in Animal Models
The effects of 4-Oxo Ticlopidine vary with different dosages in animal models. Studies have demonstrated that the inhibition of platelet aggregation by 4-Oxo Ticlopidine is both dose- and time-dependent . Higher doses of 4-Oxo Ticlopidine result in more pronounced inhibition of platelet function, while lower doses may have a milder effect. Additionally, high doses of 4-Oxo Ticlopidine can lead to adverse effects such as gastrointestinal disturbances and skin rashes .
Metabolic Pathways
4-Oxo Ticlopidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolic activation of 4-Oxo Ticlopidine involves its conversion to an active metabolite that inhibits platelet aggregation . This process is mediated by cytochrome P450 enzymes, which catalyze the oxidation of 4-Oxo Ticlopidine to its active form . The active metabolite then exerts its antiplatelet effects by binding to the ADP receptor on platelets .
Transport and Distribution
The transport and distribution of 4-Oxo Ticlopidine within cells and tissues are crucial for its biological activity. 4-Oxo Ticlopidine is transported across cell membranes and distributed to various tissues, including the liver, where it undergoes metabolic activation . The active metabolite of 4-Oxo Ticlopidine is then transported to platelets, where it inhibits platelet aggregation by binding to the ADP receptor . Additionally, 4-Oxo Ticlopidine may interact with transporters and binding proteins that facilitate its distribution within the body .
Subcellular Localization
The subcellular localization of 4-Oxo Ticlopidine is essential for its activity and function. 4-Oxo Ticlopidine is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . The active metabolite of 4-Oxo Ticlopidine is then transported to the platelet membrane, where it binds to the ADP receptor and inhibits platelet aggregation . This localization is crucial for the antiplatelet effects of 4-Oxo Ticlopidine and its role in preventing thrombotic events.
準備方法
Synthetic Routes and Reaction Conditions: 4-Oxo Ticlopidine can be synthesized from Ticlopidine through an oxidation reaction. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in acetone at 40°C. The process involves adding finely powdered potassium permanganate to a stirred solution of Ticlopidine in acetone, causing the solvent to reflux. After maintaining the reaction mixture at 40°C for 30 minutes, it is cooled and filtered through a silica bed. The filtrate is then evaporated to dryness, and the resulting solid material is recrystallized from diisopropyl ether to obtain white crystals of 4-Oxo Ticlopidine with a yield of 55% .
Industrial Production Methods: While specific industrial production methods for 4-Oxo Ticlopidine are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient oxidizing agents and controlled reaction conditions ensures a consistent yield and purity of the compound.
化学反応の分析
Types of Reactions: 4-Oxo Ticlopidine undergoes various chemical reactions, including:
Oxidation: As described in the preparation methods, 4-Oxo Ticlopidine is formed through the oxidation of Ticlopidine.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for the oxidation of Ticlopidine to form 4-Oxo Ticlopidine.
Solvents: Acetone is used as the solvent in the oxidation reaction.
Major Products: The primary product of the oxidation reaction is 4-Oxo Ticlopidine. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
類似化合物との比較
Ticlopidine: The parent compound of 4-Oxo Ticlopidine, known for its antiplatelet activity.
Clopidogrel: Another antiplatelet agent with a similar mechanism of action but different chemical structure.
Prasugrel: A third-generation thienopyridine with enhanced pharmacological properties compared to Ticlopidine and Clopidogrel.
Uniqueness of 4-Oxo Ticlopidine: 4-Oxo Ticlopidine is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its formation through the oxidation of Ticlopidine provides insights into the reactivity and stability of thienopyridine derivatives.
生物活性
4-Oxo Ticlopidine, a significant metabolite of the antiplatelet drug Ticlopidine, exhibits notable biological activities primarily related to its role in inhibiting platelet aggregation. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of 4-Oxo Ticlopidine
- Chemical Structure : 4-Oxo Ticlopidine has the molecular formula and a molecular weight of 277.77 g/mol.
- Role in Medicine : As a derivative of Ticlopidine, it is primarily studied for its antiplatelet properties, which are crucial in preventing thrombotic events such as strokes.
4-Oxo Ticlopidine functions by inhibiting the binding of adenosine diphosphate (ADP) to its receptor on platelets, specifically targeting the glycoprotein GPIIb/IIIa complex essential for platelet aggregation. The inhibition occurs through the following mechanisms:
- ADP Receptor Inhibition : By blocking ADP from activating its receptor, 4-Oxo Ticlopidine prevents the subsequent activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation.
- Biochemical Pathways : The compound influences various signaling pathways related to platelet function and metabolism. It has been shown to affect cellular processes including gene expression and metabolic activity within platelets .
Interaction with Platelets
The primary biochemical activity of 4-Oxo Ticlopidine is its ability to inhibit ADP-induced platelet aggregation:
Concentration (μM) | Inhibition (%) |
---|---|
3 | Moderate |
10 | Significant |
100 | Strong |
Studies indicate that at concentrations ranging from 3 to 100 μM, 4-Oxo Ticlopidine effectively reduces platelet aggregation induced by ADP .
Temporal and Dosage Effects
The effects of 4-Oxo Ticlopidine are both time- and dose-dependent. Research has demonstrated that repeated administration can lead to an accumulation of its active metabolite, enhancing its inhibitory effects over time.
Pharmacokinetics
Ticlopidine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The metabolic activation involves:
- Oxidation : Conversion of the thiophene ring to a hydroxy form.
- Isomerization : Transformation into a keto form.
- Ring Opening : Formation of the active metabolite that exhibits antiplatelet activity.
This complex metabolic pathway underscores the variability in pharmacodynamic responses among individuals .
Clinical Implications
- Inhibition Studies : A study identified UR-4501 as a potent active metabolite responsible for ticlopidine's antiplatelet effects, showing significant inhibition of both ADP- and collagen-induced platelet aggregation .
- Animal Models : In vivo studies have demonstrated that varying dosages of 4-Oxo Ticlopidine correlate with different levels of platelet inhibition, emphasizing its potential therapeutic applications in preventing thrombotic events.
特性
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBLQBNIVSMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218665 | |
Record name | 4-Oxo ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68559-55-7 | |
Record name | 4-Oxo ticlopidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXO TICLOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。